molecular formula C17H12ClNO2 B13863817 Methyl 2-chloro-3-phenylquinoline-7-carboxylate

Methyl 2-chloro-3-phenylquinoline-7-carboxylate

Cat. No.: B13863817
M. Wt: 297.7 g/mol
InChI Key: GYHMKAPMYAHHLX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-phenylquinoline-7-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-phenylquinoline-7-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-phenylquinoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like tyrosine kinases, leading to the disruption of cell signaling pathways. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoxaline derivatives
  • Quinoline-7-carboxylic acid

Uniqueness

Methyl 2-chloro-3-phenylquinoline-7-carboxylate stands out due to its unique combination of a quinoline core with a phenyl group and a carboxylate ester. This structure imparts specific electronic and steric properties, making it more effective in certain applications compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

methyl 2-chloro-3-phenylquinoline-7-carboxylate

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)19-15(12)10-13/h2-10H,1H3

InChI Key

GYHMKAPMYAHHLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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